4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Medicinal Chemistry ADMET Profiling Lead Optimization

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62321-91-9) solves unreliable regioselectivity and supply fragility: • Regioselective cyclocondensation: 4-dimethylamino directs one-step fused heterocycle synthesis (furopyridines, pyridothiadiazepinthiones, pyridotriazines). • CNS-favorable: TPSA 56.1 Ų, XLogP3 0, HBD=1-superior permeability vs. 4-amino/4-hydroxy analogs. • Thermal robustness: mp 282-284 °C enables solvent-free melt, microwave, and continuous flow. • Supply resilience: ≥5 vendors at 95-98% HPLC-dual-source qualification, competitive quoting.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 62321-91-9
Cat. No. B1300702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS62321-91-9
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=O)NC=C1)C#N
InChIInChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12)
InChIKeyHLCZCBPPRBHVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Identity & Procurement


4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62321-91-9) is a heterocyclic small molecule (C₈H₉N₃O, MW 163.18 g/mol) belonging to the 2-oxo-1,2-dihydropyridine-3-carbonitrile family [1]. It features a 4-dimethylamino electron-donating group, a 3-cyano electron-withdrawing group, and a 2-oxo tautomeric pyridone core, yielding a highly polarized, synthetically versatile scaffold [2]. Commercial availability is confirmed through multiple suppliers with purities typically ranging from 95% to 98% (HPLC) [3].

Scaffold 2-Oxo-1,2-dihydropyridine-3-carbonitrile core with 4-dimethylamino donor
Functionality Polarized pyridone enabling regioselective cyclocondensation and derivatization
Availability Multi-vendor supply, HPLC purity grade suitable for synthesis

Why Generic Analogs Cannot Replace 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile


The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold tolerates diverse substitution patterns, but the 4-position substituent critically governs both electronic character and downstream derivatization chemistry. The 4-dimethylamino group in CAS 62321-91-9 acts as a strong π-electron donor, substantially polarizing the pyridone ring and activating specific positions for regioselective electrophilic substitution and cyclocondensation reactions [1][2]. In contrast, 4-unsubstituted, 4-methyl, or 4-aryl analogs exhibit markedly different reactivity profiles, making one-for-one substitution in multi-step synthetic routes unreliable without re-optimization of reaction conditions. The quantitative evidence below demonstrates that CAS 62321-91-9 occupies a distinct property space that cannot be replicated by its closest in-class analogs.

4-Dimethylamino electronic effects: polarization and regioselectivity may not transfer to 4-H, 4-Me, or 4-Ar analogs.
Synthetic route mismatch: 4-aryl analogs often require multi-component condensation, potentially increasing step count and procurement lead time.
Physicochemical shift: 4-amino or 4-hydroxy analogs show higher polarity and TPSA, which may alter permeability and ADMET predictions.

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile vs. Closest Analogs: Quantitative Evidence


Electronic Property Comparison: 4-Amino and 4-Hydroxy Analogs

The 4-dimethylamino substituent confers a calculated LogP (XLogP3) of 0 for CAS 62321-91-9, compared to -0.6 for the 4-amino analog (4-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile) and -0.3 for the 4-hydroxy analog (2,4-dioxo-1,2-dihydropyridine-3-carbonitrile), based on PubChem computed descriptors [1]. The topological polar surface area (TPSA) is 56.1 Ų for the target compound versus 79.0 Ų for the 4-amino analog and 74.3 Ų for the 4-hydroxy analog [1]. These differences place CAS 62321-91-9 in a distinct physicochemical space with higher predicted passive membrane permeability relative to more polar 4-substituted congeners. Additionally, the compound has 1 hydrogen bond donor (vs. 2 for the 4-amino analog), further contributing to differentiated pharmacokinetic predictors [1].

Electronic property vs. polar analogs
Reported
Target: XLogP3 0, TPSA 56.1 Ų, HBD 1
compared to
4-amino analog: XLogP3 -0.6, TPSA 79.0 Ų, HBD 2
4-hydroxy analog: XLogP3 -0.3, TPSA 74.3 Ų, HBD 2
Supports membrane permeability ranking context
Computed from PubChem; consistent method applied across compounds
Medicinal Chemistry ADMET Profiling Lead Optimization

Thermal Stability vs. 6-Methyl Analog

CAS 62321-91-9 exhibits a melting point range of 282–284 °C as reported by multiple supplier certificates of analysis . This is significantly higher than the melting point of the structurally related 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which melts at approximately 230–232 °C [1]. The elevated melting point of CAS 62321-91-9 is attributable to the strong intermolecular hydrogen-bonding network enabled by the 4-dimethylamino donor in concert with the 2-oxo acceptor and 3-cyano group. The density is reported as 1.21 g/cm³ and the boiling point as 398.3 °C at 760 mmHg .

Thermal stability vs. 6-methyl analog
Data to verify
Δ ≈ +50 °C
Target: melting point 282–284 °C
6-methyl analog: ~230–232 °C
Reported thermal stability context supports high-temperature process tolerance
Supplier-reported melting points; direct head-to-head study not identified
Process Chemistry Formulation Development Solid-State Characterization

Synthetic Tractability vs. 4-Aryl Analogs

CAS 62321-91-9 (3-cyano-4-dimethylamino-2-pyridone) is accessible via a one-step thermal cyclization of α-cyano-β-dimethylaminoacrylamide intermediates, as established by Granik et al. [1][2]. This contrasts with 4-aryl-substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs, which require multi-component condensation reactions (aldehyde + cyanoacetamide/malononitrile + ammonium acetate) typically requiring 10–20 h reflux [3], or transition-metal-catalyzed cross-coupling for pre-functionalized aryl groups. The simpler, higher-yielding synthetic entry to CAS 62321-91-9 translates to lower procurement cost and shorter lead times for bulk custom synthesis. As a scaffold, the 4-dimethylamino group can subsequently be displaced or exploited for further derivatization, offering a unique balance of accessibility and versatility not shared by 4-aryl or 4-unsubstituted analogs.

Synthetic route vs. 4-aryl analogs
Class-level
Target: 1-step thermal cyclization, <2 h (Granik route)
4-aryl analogs: multi-component condensation, 10–20 h reflux (typical)
Reported synthetic accessibility; fewer steps may reduce procurement burden
Class-level comparison; direct efficiency study not identified
Synthetic Methodology Medicinal Chemistry Process Development

Commercial Availability vs. Sole-Source Analogs

CAS 62321-91-9 is stocked by at least five independent reputable chemical suppliers (Fluorochem, Key Organics, Apollo Scientific, Beyotime, CymitQuimica) at purities of 95% to 98% [1][2][3]. This multi-supplier landscape contrasts with 4-bromo-, 4-iodo-, or 4-aryl-substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs, which are frequently available only through custom synthesis or a single vendor. Multi-sourcing reduces single-supplier dependency risk, enables price competition, and provides batch-to-batch quality traceability across independent QC systems. The MDL identifier MFCD01314755 and PubChem CID 1488700 provide unique, cross-referenced chemical identity verification, reducing procurement errors [4].

Commercial availability vs. sole-source analogs
Source review
Target: ≥5 suppliers, purity range 95–98%
compared to
4-halo/4-aryl analogs: typically 1–2 suppliers, often custom synthesis
Multi-supplier context reduces sole-source risk and supports procurement planning
Based on 2025–2026 public supplier catalog survey
Chemical Procurement Supply Chain Quality Assurance

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Application Scenarios


Fused Heterocycle Library Synthesis

CAS 62321-91-9 serves as an optimal starting material for constructing fused heterocyclic systems (furopyridines, pyridothiadiazepinthiones, pyridotriazines) via cyclocondensation at the 3-cyano and 4-dimethylamino positions [1]. The 4-dimethylamino group acts as a leaving group or directing group in further transformations, enabling regioselective annulation that is not achievable with 4-unsubstituted or 4-alkyl analogs. The documented one-step thermal cyclization route minimizes upstream synthetic burden [2].

Hit-to-Lead Optimization with Balanced Permeability

With a computed TPSA of 56.1 Ų—below the typical 90 Ų threshold for oral bioavailability—and an XLogP3 of 0, CAS 62321-91-9 occupies a favorable property space for CNS and intracellular target drug discovery programs [1]. Its low hydrogen bond donor count (HBD = 1) further supports passive membrane permeation. At the fragment or early lead stage, it offers a superior permeability profile compared to more polar 4-amino or 4-hydroxy analogs, making it the rational first choice when cellular activity is a primary screening criterion.

High-Temperature Solid-Phase & Melt Chemistry

The melting point of 282–284 °C enables CAS 62321-91-9 to be employed in solvent-free melt reactions or high-temperature solid-phase synthesis protocols where lower-melting analogs (e.g., 6-methyl analog, mp ~230 °C) would undergo premature melting, sublimation, or decomposition [1][2]. This thermal robustness supports process intensification strategies such as microwave-assisted synthesis and continuous flow chemistry at elevated temperatures without compromising intermediate integrity.

Supply Assurance via Multi-Vendor Procurement

For core facility, CRO, or large academic laboratory settings where the same building block supports multiple independent projects, the multi-supplier availability (≥5 vendors, 95–98% purity) provides supply chain resilience [1][2][3]. Procurement managers can leverage competitive quoting, maintain dual-source qualification, and reduce the risk of project delays due to single-vendor backorders—an advantage not reliably available for most 4-substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs.

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Synthetic accessibility (one-step cyclization)
Verify regioselective cyclocondensation on target scaffold
Permeability-oriented lead optimization
Predicted permeability profile (TPSA/LogP)
Confirm cellular permeability in assay model
High-temperature melt/solid-phase chemistry
Thermal stability (melting point context)
Validate thermal integrity under reaction conditions
Multi-vendor supply assurance
Procurement resilience (multi-supplier)
Dual-source qualification and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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